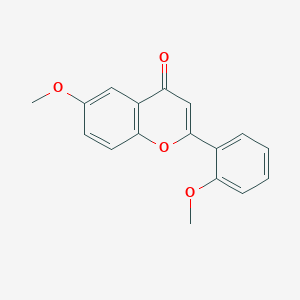

6,2'-Dimethoxyflavone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H14O4 |

|---|---|

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

6-methoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |

InChI-Schlüssel |

PJJFYUAXYSKODT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |

Kanonische SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies for Research Applications

Plant Sources and Species Distribution Reported in Scientific Literature

While 6,2'-Dimethoxyflavone is recognized as a distinct chemical entity within the flavonoid class, its natural occurrence is not as extensively documented in scientific literature as some of its isomers. Research has more frequently identified other dimethoxyflavone isomers in various plant species. For instance, the isomer 5,7-dimethoxyflavone (B190784) is a major bioactive component found in the rhizomes of Kaempferia parviflora (black ginger), a member of the Zingiberaceae family native to Thailand myfoodresearch.comnih.govmdpi.com. This plant is a significant source of various methoxyflavones, and its extracts are often standardized based on their 5,7-dimethoxyflavone content nih.gov.

Other plant sources reported to contain various dimethoxyflavone isomers include:

Muntingia calabura L. : The leaves of this plant have been found to contain 5-hydroxy-6,7-dimethoxyflavone ctu.edu.vn.

Artemisia monosperma : This aromatic shrub has been a source for the isolation of several flavones, including 4',5-dihydroxy-6,7-dimethoxyflavone (cirsimaritin) phcogj.com.

The distribution of these compounds highlights the chemical diversity within the flavonoid family and across different plant genera. The specific presence and concentration of any flavonoid, including this compound, can be influenced by geographical location, climate, and the specific cultivar of the plant researchgate.net.

Interactive Table: Plant Sources of Dimethoxyflavone Isomers

| Compound Name | Plant Species | Plant Part | Family |

| 5,7-Dimethoxyflavone | Kaempferia parviflora | Rhizomes | Zingiberaceae |

| 5-hydroxy-6,7-dimethoxyflavone | Muntingia calabura L. | Leaves | Muntingiaceae |

| 4',5-dihydroxy-6,7-dimethoxyflavone | Artemisia monosperma | Aerial parts | Asteraceae |

Advanced Chromatographic Techniques for Isolation from Complex Biological Matrices in Research

The isolation and identification of specific flavonoids like this compound from complex plant extracts require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods in phytochemical research.

HPLC is a cornerstone technique for the separation, quantification, and purification of methoxyflavones from biological samples. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

Key Methodological Aspects:

Stationary Phase: The separation is typically achieved using a C18 column, which is a nonpolar stationary phase packed with silica (B1680970) particles bonded with octadecyl carbon chains mdpi.comnih.gov.

Mobile Phase: A gradient or isocratic elution system consisting of a mixture of polar solvents is used. Common mobile phases include methanol or acetonitrile (B52724) mixed with water, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape and resolution mdpi.comnih.govd-nb.infoub.edu. For example, an isocratic system of methanol and 0.1% v/v aqueous acetic acid (70:30, v/v) has been successfully used to separate methoxyflavones nih.gov.

Detection: Detection is most commonly performed using an ultraviolet-visible (UV-Vis) or a photodiode array (PDA) detector mdpi.comub.edu. Flavonoids exhibit strong UV absorbance, and detection is often set at a specific wavelength, such as 254 nm, to maximize sensitivity mdpi.comnih.gov.

Quantification: By running a series of known concentrations of a pure standard, a calibration curve can be constructed to accurately quantify the amount of the target compound in an unknown sample d-nb.info.

Interactive Table: Typical HPLC Parameters for Methoxyflavone Analysis

| Parameter | Typical Specification | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation for moderately nonpolar compounds like methoxyflavones. |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid | Allows for efficient elution and separation; acid improves peak symmetry. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex extracts to resolve multiple compounds with different polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate that provides a balance between separation time and resolution. |

| Detector | UV-Vis or PDA (e.g., at 254 nm) | Methoxyflavones have characteristic UV absorbance maxima, allowing for sensitive detection. |

| Column Temp. | Ambient or controlled (e.g., 55 °C) | Elevated temperatures can improve peak shape and reduce run times. nih.gov |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for the identification of volatile and semi-volatile compounds like methoxyflavones in complex mixtures myfoodresearch.commdpi.com.

Workflow for GC-MS Analysis:

Sample Preparation: Plant extracts are often derivatized to increase the volatility and thermal stability of the flavonoids, although many methoxyflavones can be analyzed directly.

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) . Compounds are separated based on their boiling points and interaction with the column's stationary phase.

Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer. They are typically ionized by electron ionization (EI), which fragments the molecules into a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) mdpi.com.

Identification: The resulting mass spectrum is a unique "fingerprint" for the compound. By comparing this spectrum to established spectral libraries (like the NIST library) and its retention time, researchers can confidently identify the compound nih.gov.

This technique has been successfully used to identify numerous methoxyflavones in extracts from Kaempferia parviflora myfoodresearch.com.

Extraction and Purification Strategies for Academic Studies

The initial step in isolating this compound or related compounds from plant material is a solid-liquid extraction. The choice of solvent and method is critical to maximize the yield and purity of the target compound.

Common Extraction Methods:

Maceration: This simple technique involves soaking the dried and powdered plant material in a solvent for an extended period (e.g., 7 days) with occasional agitation. It is cost-effective but can be time-consuming myfoodresearch.comresearchgate.net.

Soxhlet Extraction: A more efficient and exhaustive method where the plant material is repeatedly washed with a condensed solvent. This ensures a more complete extraction compared to maceration phcogj.com.

Ultrasound-Assisted Extraction (UAE) / Sonication: This method uses high-frequency sound waves to disrupt plant cell walls, facilitating solvent penetration and enhancing extraction efficiency. UAE can significantly reduce extraction time and solvent consumption compared to traditional methods myfoodresearch.comub.eduresearchgate.net. Studies have shown that optimizing parameters like solvent concentration, time, and solvent-to-solid ratio is crucial for maximizing the yield of methoxyflavones mdpi.comnih.gov.

Solvent Selection: The choice of solvent is based on the polarity of the target flavonoids. Methoxyflavones are moderately polar, and solvents like ethanol, methanol, acetone (B3395972), and chloroform are commonly used ctu.edu.vnphcogj.com. Ethanol is frequently chosen due to its high extraction efficiency for methoxyflavones and its relatively low toxicity myfoodresearch.commdpi.com. Research on K. parviflora has shown that higher concentrations of ethanol (e.g., 95% v/v) can lead to a significantly higher yield of dimethoxyflavones compared to lower concentrations myfoodresearch.comresearchgate.net.

Purification: After the initial crude extract is obtained, it is often subjected to further purification steps. Column chromatography is a standard technique used for this purpose. The crude extract is loaded onto a column packed with a stationary phase like silica gel, and a solvent system of increasing polarity is used to elute the different compounds at different rates, allowing for their separation and isolation phcogj.com.

Interactive Table: Comparison of Extraction Methods for Flavonoids

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent over time. | Simple, low cost, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous washing with fresh, distilled solvent. | More efficient and exhaustive than maceration. | Requires specialized glassware, potential for thermal degradation of compounds. |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls. | Fast, efficient, lower solvent consumption. | Requires an ultrasonic bath or probe, potential for localized heating. |

Synthetic Methodologies and Chemical Derivatization in Research

Total Synthesis Approaches to 6,2'-Dimethoxyflavone

The total synthesis of this compound can be achieved through several established methods for flavone (B191248) synthesis, often requiring multiple steps to construct the core structure and introduce the desired methoxy (B1213986) groups.

Multi-Step Synthetic Pathways

Classical methods like the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction are foundational to the synthesis of flavones, including this compound. These multi-step pathways offer versatility in accessing a range of flavonoid structures.

The Baker-Venkataraman rearrangement involves the transformation of an o-acyloxyphenyl alkyl ketone into a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone ring. For this compound, this would typically start with the esterification of a suitably substituted 2-hydroxyacetophenone (B1195853) with 2-methoxybenzoyl chloride. The resulting ester is then treated with a base to induce the rearrangement, followed by cyclization.

Another key pathway is the Claisen-Schmidt condensation , which is used to synthesize chalcones, the immediate precursors for many flavone syntheses. nih.govkemdikbud.go.id This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a benzaldehyde. For this compound, 2'-hydroxy-6'-methoxyacetophenone would be reacted with 2-methoxybenzaldehyde (B41997) to form the corresponding chalcone (B49325).

Oxidative Cyclization Reactions of Chalcone Precursors

The oxidative cyclization of 2'-hydroxychalcones is a widely employed and crucial step in the synthesis of flavones. mdpi.compreprints.org This transformation can be accomplished using various oxidizing agents and conditions.

A common method is the Algar-Flynn-Oyamada (AFO) reaction , which utilizes alkaline hydrogen peroxide to effect the cyclization of a 2'-hydroxychalcone (B22705) to a flavonol, which can then be further modified. While the AFO reaction traditionally yields flavonols, variations in the substrate and reaction conditions can lead to the formation of flavones.

More direct methods for the oxidative cyclization of chalcones to flavones have been developed. One prominent system involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). koreascience.krugm.ac.id This method is often efficient and proceeds under relatively mild conditions. The iodine acts as a catalyst in the cyclization process. For instance, a 2'-hydroxychalcone can be refluxed in DMSO with a catalytic amount of iodine to yield the corresponding flavone. koreascience.krugm.ac.id Other iodine-based reagents, such as hypervalent iodine, have also been utilized for this transformation. preprints.org

The proposed mechanism for the iodine/DMSO mediated cyclization involves the regeneration of iodine by DMSO, making it a catalytic process. preprints.org

Utilization of Specific Catalytic Systems

Various catalytic systems have been explored to improve the efficiency, selectivity, and environmental friendliness of flavone synthesis. These include both metal-based and non-metal-based catalysts.

Copper iodide (CuI) has been used as a catalyst for the oxidative cyclization of chalcones in ionic liquids, offering a recyclable reaction medium. nih.gov Other metal catalysts like iron(III) chloride (FeCl₃) have also been reported to facilitate the conversion of dibenzoylmethanes into flavones. mdpi.com

The use of solid supports like silica (B1680970) gel and alumina (B75360) in conjunction with iodine in triethylene glycol has been investigated for oxidative cyclization, providing a heterogeneous reaction system. preprints.org

Regioselective Alkylation and Methylation Strategies for Flavone Scaffolds

The biological activity of flavonoids is highly dependent on their substitution pattern, making the regioselective introduction of alkyl and methyl groups a critical aspect of their synthesis. xiahepublishing.com The alkylation of polyhydroxyflavonoids often leads to increased bioavailability and metabolic stability. xiahepublishing.com

Achieving regioselectivity can be challenging due to the presence of multiple hydroxyl groups with similar reactivity. Strategies to address this include:

Control of Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the regioselectivity of the reaction. For instance, using dimethyl sulfate (B86663) with potassium carbonate in acetone (B3395972) is a common method for methylation.

Enzymatic Methylation: O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on a substrate. nih.gov These enzymes can exhibit high regioselectivity. For example, an OMT from Streptomyces avermitilis expressed in E. coli was shown to selectively methylate the 7-hydroxyl group of various flavonoids. nih.gov Structure-guided mutagenesis of OMTs can be used to alter their regioselectivity, creating enzymes tailored for specific synthetic goals. acs.org

Advanced Synthetic Techniques (e.g., Grinding Method)

In line with the principles of green chemistry, solvent-free synthetic methods have gained significant attention. The grinding technique , a form of mechanochemistry, has been successfully applied to the synthesis of chalcones and flavones. niscpr.res.inutm.my

This method involves grinding the solid reactants together in a mortar and pestle, often in the presence of a solid catalyst or with a minimal amount of liquid to facilitate the reaction. For example, the Claisen-Schmidt condensation to form a chalcone precursor has been achieved by grinding 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid sodium hydroxide (B78521), resulting in a higher yield (70%) compared to the conventional method (65%). kemdikbud.go.idresearchgate.net

Similarly, the cyclodehydrobromination of an α,β-dibromo-2'-hydroxychalcone to a flavone has been accomplished by grinding with anhydrous barium hydroxide moistened with a few drops of ethanol, with the reaction completing in just 10 minutes. niscpr.res.in

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of this compound derivatives is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the biological activity of the compound, guiding the design of more potent and selective agents. mdpi.comrsc.org

The design of derivatives often focuses on:

Modification of the Substitution Pattern: Introducing or altering substituents on both the A and B rings of the flavone scaffold. For example, the introduction of halogen atoms or additional methoxy groups can significantly influence activity. mdpi.com

Introduction of Heterocyclic Moieties: Replacing or functionalizing parts of the flavone structure with heterocyclic rings, such as isoxazoles or aminophenoxy groups, can lead to enhanced biological effects. mdpi.com

The synthesis of these derivatives typically employs the synthetic methodologies described above, such as chalcone condensation followed by oxidative cyclization, and regioselective functionalization. mdpi.com The resulting library of compounds is then screened for biological activity, and the data is used to build SAR models. For instance, studies have shown that for some flavone derivatives, substitutions on the B ring are beneficial for anticancer activity, and the presence of methoxy groups on the A ring is key for optimizing this activity. mdpi.com

Below is a table summarizing some synthetic methods for flavones and their precursors:

| Reaction | Starting Materials | Reagents/Catalyst | Product | Yield | Reference |

| Claisen-Schmidt Condensation (Grinding) | 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | Solid NaOH | 2',6'-dihydroxy-3,4-dimethoxy chalcone | 70% | researchgate.net |

| Oxidative Cyclization | 2'-hydroxychalcone | I₂/DMSO | Flavone | - | koreascience.krugm.ac.id |

| Baker-Venkataraman Rearrangement | 2-hydroxyacetophenone derivative, benzoyl chloride derivative | Base, then Acid | Flavone | - | |

| Bromination (Grinding) | Chalcone | Ammonium (B1175870) bromide, ammonium persulfate | α,β-dibromochalcone | - | niscpr.res.in |

| Cyclodehydrobromination (Grinding) | α,β-dibromo-2'-hydroxychalcone | Barium hydroxide/Ethanol | Flavone | 78% | niscpr.res.in |

Pre Clinical Biological Activity Investigations in Research Models

Antioxidant Activity Studies (in vitro and non-human in vivo models)

Research indicates that 6,2'-dimethoxyflavone possesses antioxidant properties, which are crucial in combating oxidative stress, a factor implicated in numerous diseases. biosynth.com The antioxidant capabilities of flavonoids are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

The free radical scavenging activity of flavonoids is a key mechanism behind their antioxidant effects. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this capacity. tjpr.orgresearcher.lifescielo.br In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ualberta.caresearchgate.net Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. tjpr.orgnih.gov While specific data on the DPPH and ABTS scavenging activity of this compound is not detailed in the provided results, the general antioxidant activity of flavonoids is well-established through these methods. tjpr.org

Modulation of Endogenous Antioxidant Enzyme Systems

In addition to direct radical scavenging, some flavonoids can exert antioxidant effects by influencing the activity of endogenous antioxidant enzymes. For instance, studies on other dimethoxyflavone derivatives have shown they can enhance the activity of enzymes like superoxide (B77818) dismutase.

Anti-inflammatory Effects (cellular and non-human in vivo models)

This compound has been investigated for its potential anti-inflammatory properties. biosynth.com Inflammation is a complex biological response implicated in a wide range of diseases, and the modulation of inflammatory pathways is a key area of therapeutic research.

Inhibition of Pro-inflammatory Cytokines and Mediators

Research on structurally similar flavonoids suggests a potential mechanism for anti-inflammatory action through the inhibition of pro-inflammatory cytokines and mediators. For example, other dimethoxyflavones have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in in vitro models. They can also inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways. biosynth.com Research on related compounds indicates that they can influence pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. caringsunshine.com By modulating these pathways, flavonoids can affect the expression of various genes involved in inflammation. biosynth.com

Anticancer Activity Research (in vitro cell lines and animal xenograft models)

The potential of this compound as an anticancer agent is an active area of preclinical research. biosynth.com Studies on various cancer cell lines and in animal models have explored its ability to inhibit cancer cell growth and induce cell death.

In vitro studies have demonstrated that certain dimethoxyflavones can inhibit the proliferation of various human cancer cell lines, including those from liver and lung cancers. nih.gov The anticancer activity of flavonoids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. conicet.gov.ar For instance, research on 5,7-dimethoxyflavone (B190784) showed it could induce apoptosis and cause cell cycle arrest at the sub-G1 phase in liver cancer cells. nih.gov

The mechanisms underlying the anticancer effects of flavonoids are multifaceted. They can involve the activation of caspases, which are key enzymes in the apoptotic pathway, and the modulation of proteins in the Bcl-2 family that regulate apoptosis. nih.gov Furthermore, some flavonoids have been shown to influence signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. nih.gov

Animal xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of potential anticancer compounds. nih.govchemicalbook.com While specific xenograft data for this compound was not found, studies on extracts containing other dimethoxyflavones have shown reductions in tumor growth in models of bladder, prostate, and lung cancer. nih.govpinellinutraceuticals.com

Table of Research Findings on Dimethoxyflavone Derivatives

Table of Compounds Mentioned

Inhibition of Cancer Cell Proliferation

Research has shown that certain methoxyflavones can impede the proliferation of various cancer cells. For instance, a related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF), demonstrated a significant inhibitory effect on the proliferation of gastric cancer cells (MKN28 and MKN45). archivesofmedicalscience.com This inhibition was found to be associated with the upregulation of miR-145 expression, a microRNA known to act as a tumor suppressor. archivesofmedicalscience.com Similarly, other dimethoxyflavone derivatives have been reported to inhibit the growth of human glioblastoma cells and various other cancer cell lines, including breast and oral cancers. scielo.brnih.gov The anti-proliferative activity of these compounds is often dose-dependent. scielo.br

Table 1: Research Findings on the Inhibition of Cancer Cell Proliferation by Methoxyflavones

| Compound | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | MKN28, MKN45 (gastric cancer) | Inhibited proliferation through upregulation of miR-145. | archivesofmedicalscience.com |

| 5-hydroxy-7,4'-dimethoxyflavone | GL-15 (glioblastoma) | Induced strong, dose-dependent growth inhibition. | scielo.br |

| 5,7-dihydroxy-3,4'-dimethoxyflavone | MCF-7 (breast adenocarcinoma), BHY (oral squamous carcinoma) | Inhibited proliferation in a concentration-dependent manner. | nih.gov |

| 6-methoxyflavone (B191845) | HeLa (cervical cancer) | Inhibited cell proliferation. | bohrium.com |

Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. Studies have indicated that this compound and its analogs can trigger this process in various cancer cell types. For example, THDMF was shown to induce both early and late apoptosis in MKN28 gastric cancer cells. archivesofmedicalscience.com At a concentration of 15 µM, the apoptotic cell percentage rose to 47.68% compared to 2.46% in control cells. archivesofmedicalscience.com This apoptotic induction was linked to the downregulation of the c-Myc oncogene. archivesofmedicalscience.com

Other methoxyflavone derivatives have also demonstrated the ability to induce apoptosis. For instance, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) induced apoptosis in human leukemia cells through a caspase-dependent pathway involving the release of cytochrome c. nih.gov Similarly, 5,7-dimethoxyflavone has been reported to sensitize hepatocellular carcinoma cells to TRAIL-induced apoptosis. nih.gov

Table 2: Research Findings on Apoptosis Induction in Cancer Cells by Methoxyflavones

| Compound | Cell Line(s) | Mechanism of Apoptosis Induction | Reference(s) |

|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | MKN28 (gastric cancer) | Downregulation of c-Myc. | archivesofmedicalscience.com |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human leukemia cells | Caspase-dependent, cytochrome c release. | nih.gov |

| 5,7-dimethoxyflavone | HepG2, Hep3B, Huh-7 (hepatocellular carcinoma) | Sensitizes cells to TRAIL-induced apoptosis via DR5 upregulation. | nih.gov |

| 2'-methoxyflavone | MOLT-4 (leukemic cells) | Enhances TRAIL-induced apoptosis. | nih.gov |

Cell Cycle Arrest Induction

In addition to inducing apoptosis, this compound and related compounds have been found to cause cell cycle arrest, a state where the cell division process is halted. THDMF was observed to induce G1 phase arrest in MKN28 gastric cancer cells. archivesofmedicalscience.com Treatment with 15 µM of THDMF increased the percentage of cells in the G1 phase to 67.36% from 48.25% in control cells, an effect associated with the downregulation of c-Myc expression. archivesofmedicalscience.com

Other methoxyflavones have also been shown to induce cell cycle arrest at different phases. For example, 6-methoxyflavone induced S-phase arrest in HeLa cells through the CCNA2/CDK2/p21CIP1 signaling pathway. bohrium.com Another compound, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, induced G2-M phase cell-cycle arrest in human leukemia cells. nih.gov

Table 3: Research Findings on Cell Cycle Arrest Induction by Methoxyflavones

| Compound | Cell Line(s) | Phase of Cell Cycle Arrest | Mechanism | Reference(s) |

|---|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | MKN28 (gastric cancer) | G1 phase | Downregulation of c-Myc. | archivesofmedicalscience.com |

| 6-methoxyflavone | HeLa (cervical cancer) | S phase | CCNA2/CDK2/p21CIP1 pathway. | bohrium.com |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human leukemia cells | G2-M phase | Not specified. | nih.gov |

Investigation of Anti-metastatic Potential in Experimental Models

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Pre-clinical studies have begun to explore the anti-metastatic potential of methoxyflavones. In one study, THDMF was shown to significantly decrease the invasion and migration of MKN28 gastric cancer cells. archivesofmedicalscience.com This effect was attributed to the suppression of MMP-2 and MMP-9 levels, enzymes crucial for the degradation of the extracellular matrix during metastasis. archivesofmedicalscience.com Another study investigating synthetic flavones, including 3',5'-dimethoxyflavone, also reported moderate activity in wound-scratch assays, which are used to assess cell migration. imrpress.com

Neuroprotective Activity Research

Beyond its anti-cancer properties, this compound and its analogs are being investigated for their potential neuroprotective effects in various neuronal cell line and animal models. scispace.commdpi.combiorxiv.org

Protection Against Oxidative Stress-Induced Neuronal Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage in neurodegenerative diseases. mdpi.com Research suggests that certain methoxyflavones may protect neurons from this damage. One study found that 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) protected cortical neurons against cell death induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a compound that causes DNA damage and induces a form of cell death called parthanatos. nih.govresearchgate.net These compounds were found to reduce the synthesis and accumulation of poly (ADP-ribose) polymer, a key step in the parthanatos pathway. nih.govresearchgate.net The antioxidant properties of flavonoids, in general, are well-documented and are thought to contribute to their neuroprotective effects by scavenging free radicals. nih.gov

Modulation of Neuroinflammatory Processes

Neuroinflammation, the inflammatory response within the central nervous system, plays a dual role in neurological disorders, being both protective in acute phases and detrimental during chronic activation. mdpi.com Some methoxyflavone derivatives have been shown to modulate neuroinflammatory processes. For example, in vitro studies on chondrocyte cell lines have shown that methoxyflavones can suppress the expression of genes associated with inflammatory joint diseases, such as those involving NF-κB and MAPK pathways. rdd.edu.iq While direct evidence for this compound's role in neuroinflammation is still emerging, the anti-inflammatory properties of flavonoids as a class suggest a potential mechanism for neuroprotection.

Antimicrobial Activity Research (bacterial and fungal models)

The antimicrobial potential of flavonoids, a class of compounds to which this compound belongs, has been a subject of extensive research. The substitution patterns on the flavonoid skeleton, including the presence and position of methoxy (B1213986) groups, can significantly influence their biological activity. While direct and extensive research on this compound is somewhat limited, studies on structurally related methoxy-substituted flavones provide valuable insights into its potential antimicrobial effects.

Research has shown that various substituted flavones exhibit antibacterial and antifungal properties. For instance, studies on different dimethoxyflavone and trimethoxyflavone derivatives have demonstrated activity against a range of pathogenic microbes. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Below is a table summarizing the antimicrobial activity of several methoxy-substituted flavones against various bacterial and fungal strains, which may serve as a reference for the potential activity of this compound.

Table 1: Antimicrobial Activity of Selected Methoxy-Substituted Flavones

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5,7-Dimethoxyflavone | Bacillus subtilis | >1000 | scispace.com |

| 5,7-Dimethoxyflavone | Staphylococcus aureus | >1000 | scispace.com |

| 5,7-Dimethoxyflavone | Escherichia coli | >1000 | scispace.com |

| 5,7-Dimethoxyflavone | Pseudomonas aeruginosa | >1000 | scispace.com |

| 5-Hydroxy-7,4'-dimethoxyflavone | Candida albicans | 22.5 | researchgate.net |

| 4',7-Dihydroxy-3-methoxy-5,6-dimethylflavone | Poliovirus type 1 | >1000 (TI₉₉) | nih.gov |

| 4',7-Dihydroxy-3-methoxy-5,6-dimethylflavone | Rhinovirus type 15 | >200 (TI₉₉) | nih.gov |

| 4',7-Dihydroxy-3-methoxy-5,6-dimethylflavone | Various Rhinovirus serotypes | 0.016 - 0.5 | nih.gov |

| 3-Hydroxy-6,3'-dimethoxy flavone (B191248) | Aspergillus niger | Zone of inhibition at 50µg/ml | globalresearchonline.net |

| 3-Hydroxy-6,3'-dimethoxy flavone | Candida albicans | Zone of inhibition at 50µg/ml | globalresearchonline.net |

Note: This table includes data for structurally related compounds to provide context for the potential activity of this compound. TI₉₉ refers to the Therapeutic Index.

The antibacterial mechanisms of flavonoids are multifaceted and can involve several cellular targets. While specific mechanistic studies on this compound are not widely available, the general mechanisms attributed to the flavonoid class likely apply.

One of the primary mechanisms is the disruption of the bacterial cytoplasmic membrane . Flavonoids can interfere with the function of the cell membrane, leading to a loss of membrane potential and leakage of essential intracellular components such as ions, ATP, and nucleic acids. researchgate.netnih.gov This disruption of membrane integrity ultimately results in bacterial cell death. The lipophilicity of flavonoids, which can be influenced by methoxy groups, plays a role in their ability to interact with and disrupt the lipid bilayer of the bacterial membrane. mdpi.com

Another significant mechanism is the inhibition of essential bacterial enzymes . Flavonoids have been shown to inhibit DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. nih.govmdpi.com By inhibiting this enzyme, flavonoids can effectively halt bacterial proliferation. Other enzymes involved in energy metabolism may also be targeted. nih.gov The presence of methoxy groups on the flavonoid structure can influence the binding affinity to these enzymatic targets, thereby modulating the antibacterial potency. mdpi.com Some studies suggest that the substitution pattern on the B-ring of the flavone is critical for this inhibitory activity.

Similar to their antibacterial action, the antifungal properties of flavonoids are linked to their chemical structure. Methoxy-substituted flavones have demonstrated notable antifungal efficacy in various studies.

The primary mechanism of antifungal action for many flavonoids is the inhibition of ergosterol (B1671047) biosynthesis . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, these compounds disrupt the integrity and fluidity of the fungal membrane, leading to impaired growth and cell death. researchgate.net

Additionally, flavonoids can induce direct membrane damage , causing increased permeability and leakage of cellular contents. encyclopedia.pub Some flavonoids have also been shown to inhibit the activity of efflux pumps, which are membrane proteins that fungi use to expel antifungal drugs, thus contributing to drug resistance. By blocking these pumps, flavonoids can enhance the efficacy of conventional antifungal agents. researchgate.net Research on 5-hydroxy-7,4'-dimethoxyflavone has shown it to be an effective antifungal agent against Candida albicans, and it exhibits synergistic activity when combined with the antifungal drug miconazole (B906). researchgate.net Another study identified 6,2'-Dimethylflavone as having antifungal properties. hst-j.org

Immunomodulatory Activity Research (in vitro immune cell models)

Flavonoids are recognized for their ability to modulate the immune system. These immunomodulatory effects can be either immunosuppressive or immunostimulatory, depending on the specific compound and the context of the immune response. The methoxy substitutions on the flavonoid core are known to influence these activities.

Research on structurally similar compounds provides insight into the potential immunomodulatory mechanisms of this compound. For example, pectolinarigenin (B1679148) (5,7-Dihydroxy-6,4'-dimethoxyflavone), a flavone with a similar methoxy substitution pattern, has been shown to possess potent immunomodulatory activity. In in vitro studies, it demonstrated the ability to inhibit the proliferation of T-cells and modulate the respiratory burst in phagocytes such as neutrophils. The suppression of the respiratory burst, which is the rapid release of reactive oxygen species (ROS), indicates a potent anti-inflammatory effect.

The general immunomodulatory mechanisms of flavonoids involve the regulation of signaling pathways within immune cells. researchgate.netfrontiersin.orgnih.gov They can affect the production and release of cytokines, which are key signaling molecules of the immune system. nih.gov For instance, some flavonoids can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), thereby dampening inflammatory responses. mdpi.comnih.gov This is often achieved by inhibiting key transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory process. researchgate.net Furthermore, flavonoids have been reported to influence the differentiation and activity of various immune cells, including T-lymphocytes and macrophages. scispace.comfrontiersin.org Some flavonoids can modulate the mTOR signaling pathway, which is a central regulator of metabolism and immune cell function, potentially leading to the induction of regulatory T-cells that help to maintain immune tolerance. frontiersin.orgnih.gov

Other Emerging Biological Activities in Pre-clinical Research (e.g., antiviral)

Beyond their antimicrobial and immunomodulatory effects, emerging research has highlighted other potential biological activities of flavonoids, with antiviral properties being particularly prominent. Flavonoids have been investigated for their efficacy against a wide range of viruses, including both enveloped and non-enveloped viruses. virology.wsnih.govnih.gov

The antiviral mechanisms of flavonoids are diverse and can target various stages of the viral life cycle. nih.gov These mechanisms include:

Inhibition of viral entry: Some flavonoids can prevent viruses from attaching to or entering host cells. nih.govacs.org This can be achieved by interacting with viral surface proteins or host cell receptors. For enveloped viruses, some flavonoids have been shown to interfere with the viral membrane, preventing the fusion of the viral envelope with the host cell membrane. virology.wsacs.orgbiorxiv.org

Inhibition of viral replication: Flavonoids can inhibit key viral enzymes that are essential for the replication of the viral genome, such as RNA polymerase and reverse transcriptase. mdpi.com

Inhibition of viral protein synthesis and processing: Some flavonoids can interfere with the translation of viral mRNA or the processing of viral polyproteins by inhibiting viral proteases. mdpi.com

Studies on methoxy-substituted flavones have shown promising antiviral activities. For example, 4'-hydroxy-3-methoxyflavones have demonstrated significant activity against picornaviruses, which are non-enveloped RNA viruses, including poliovirus and rhinovirus. nih.gov The structure-activity relationship studies indicated that the methoxy group at the 3-position was an important feature for high activity. nih.gov In the context of enveloped viruses, certain dimethoxyflavones have been investigated for their ability to inhibit influenza virus and coronaviruses. mdpi.com For instance, tricin (B192558) (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) has been shown to suppress the synthesis of M protein mRNA in influenza virus-infected cells. mdpi.com

Molecular Mechanisms of Action and Cellular Target Engagement

Enzyme Inhibition and Modulation

6,2'-Dimethoxyflavone demonstrates a capacity to interact with and modulate the activity of several enzymes, which underlies many of its observed biological effects.

A notable target is aldose reductase , an enzyme implicated in the development of diabetic complications through the conversion of glucose to sorbitol. srce.hrtandfonline.com Research has shown that various flavonoids can inhibit aldose reductase, and while specific inhibitory concentrations for this compound are not widely reported, related dimethoxyflavones have shown potent inhibition of this enzyme. jst.go.jpnih.gov The proposed mechanism involves the flavone (B191248) binding to the enzyme's active site, thereby preventing the substrate from binding. srce.hr

The compound also affects the activity of kinases , enzymes that are fundamental to cellular signaling pathways. biosynth.com By inhibiting specific protein kinases, this compound can disrupt signaling cascades involved in processes like inflammation and cell growth. biosynth.com For example, the inhibition of cyclin-dependent kinases (CDKs) by similar flavone structures suggests a potential mechanism for its antiproliferative effects. imrpress.com

Furthermore, this compound can modulate transcription factors , such as NF-κB, which are key regulators of gene expression. nih.gov By influencing these factors, it can control the transcription of genes involved in inflammation, immune responses, and cell survival. nih.gov

In the realm of microbiology, there is evidence that flavonoids can inhibit bacterial two-component systems . asm.orgnih.govasm.org These systems are crucial for bacteria to sense and adapt to their environment, and their inhibition can impair bacterial viability and virulence, suggesting a potential antibacterial role for compounds like this compound. asm.orgnih.govasm.org

| Target Enzyme/System | Observed Effect | Potential Implication |

| Aldose Reductase | Inhibition | Mitigation of diabetic complications. srce.hrtandfonline.comjst.go.jpnih.govfoodb.ca |

| Kinases (e.g., CDKs) | Inhibition | Anti-inflammatory and anticancer activities. biosynth.comimrpress.com |

| Transcription Factors (e.g., NF-κB) | Modulation | Anti-inflammatory and immunomodulatory effects. nih.gov |

| Bacterial Two-Component Systems | Inhibition | Antibacterial activity. asm.orgnih.govasm.org |

Receptor Interaction and Signaling Pathway Modulation

This compound interacts with specific cellular receptors, leading to the modulation of critical signaling pathways.

A key interaction is with the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. nih.govmdpi.comoup.commedchemexpress.com Depending on the cellular context, flavonoids can act as either agonists or antagonists of AhR. nih.govmdpi.com Some dimethoxyflavones have been identified as AhR antagonists, capable of blocking the receptor's activation by other ligands. oup.comchemfaces.com This can have significant implications for cellular responses to environmental toxins and for modulating immune cell function. nih.govmdpi.com

The compound also shows activity at the GABA-A receptor , the main inhibitory neurotransmitter receptor in the central nervous system. dovepress.comscirp.orgresearchgate.netnih.gov Certain flavonoids, including those with methoxy (B1213986) substitutions, can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. dovepress.comscirp.orgnih.gov This interaction is the basis for the potential anxiolytic and sedative properties of these compounds. dovepress.comnih.gov Specifically, 2'-hydroxyl-substituted flavonoids have been noted for their high affinity to the benzodiazepine (B76468) site on the GABA-A receptor. drugbank.com

Additionally, this compound has been shown to modulate NFAT-mediated T cell activation . nih.govchemfaces.com The Nuclear Factor of Activated T-cells (NFAT) is a crucial transcription factor for the immune response. nih.gov By inhibiting the translocation of NFAT into the nucleus, 6-methoxyflavone (B191845), a structurally similar compound, can suppress T cell activation and the production of associated cytokines. nih.gov This points to a mechanism for the immunomodulatory and anti-inflammatory effects of such flavonoids. nih.gov

| Receptor/Pathway | Mode of Interaction | Consequence |

| Aryl Hydrocarbon Receptor (AhR) | Antagonism | Blocks AhR-mediated gene expression. nih.govoup.comchemfaces.com |

| GABA-A Receptor | Positive Allosteric Modulation | Enhancement of GABAergic inhibition. dovepress.comscirp.orgnih.gov |

| NFAT-mediated T cell activation | Inhibition of NFAT translocation | Suppression of immune response. nih.govchemfaces.com |

Interactions with Nucleic Acids

Evidence suggests that flavonoids, as a class of compounds, can interact directly with nucleic acids, particularly DNA. nih.gov The planar structure of the flavone core allows these molecules to intercalate between the base pairs of the DNA double helix. nih.govnih.govgennerichlab.net This intercalation can distort the DNA structure, potentially interfering with processes like DNA replication and transcription, which could contribute to the observed cytotoxic effects against cancer cells. nih.gov

Studies on similar flavonoids have shown that this binding can lead to changes in the physical properties of DNA, such as an increase in its melting temperature and viscosity, which are characteristic of intercalation. nih.gov The specific nature and strength of this interaction can be influenced by the substitution pattern on the flavonoid skeleton. nih.gov

Protein-Ligand Interactions and Specific Binding Sites

The biological activities of this compound are a direct result of its binding to specific protein targets. nih.gov The affinity and specificity of these interactions are determined by the three-dimensional structure of both the ligand and the protein's binding site. nih.gov

For instance, in enzyme inhibition, the flavone often binds within the active site, preventing the natural substrate from accessing it. srce.hr These interactions are typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the flavone and the amino acid residues of the protein. nih.gov Computational docking studies on related flavonoids have helped to visualize these interactions and identify key residues involved in binding. srce.hr For example, the interaction between flavonoids and aldose reductase is thought to involve hydrogen bonding with residues in the active site. srce.hr Similarly, the binding of flavonoids to the benzodiazepine site of the GABA-A receptor is a well-studied example of a specific protein-ligand interaction. nih.govdrugbank.com

Modulation of Key Cellular Processes

Through its interactions with various molecular targets, this compound can influence several fundamental cellular processes.

One such process is the modulation of tubulin polymerization . nih.govacs.orgsigmaaldrich.cn Tubulin is the protein subunit of microtubules, which are critical for maintaining cell structure and for cell division. Some flavonoids have been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death). nih.govscielo.br

The compound may also affect the sphingomyelin pathway , a key signaling pathway involved in cell growth, differentiation, and apoptosis. While direct evidence for this compound is limited, other flavonoids have been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.

Collectively, the modulation of these pathways contributes to the observed effects of this compound on cell proliferation and apoptosis . archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov By inhibiting enzymes and signaling pathways essential for cell growth and survival, and by inducing pro-apoptotic mechanisms, this flavone can limit the proliferation of cancer cells and trigger their programmed death. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov

| Cellular Process | Effect of this compound | Potential Outcome |

| Tubulin Polymerization | Inhibition | Cell cycle arrest, apoptosis. nih.govscielo.br |

| Cell Proliferation | Inhibition | Anticancer activity. archivesofmedicalscience.comarchivesofmedicalscience.com |

| Apoptosis | Induction | Anticancer activity. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Methoxy (B1213986) Group Position and Number on Biological Activity

The position and number of methoxy (-OCH₃) groups on the flavone (B191248) skeleton are critical determinants of biological activity. Methoxylation generally increases the lipophilicity of the flavonoid, which can enhance its ability to cross cell membranes and reach intracellular targets. However, the specific placement of these groups can lead to vastly different pharmacological profiles.

Studies on polymethoxyflavones (PMFs) have shown that an increase in the number of methoxy groups on the A-ring can enhance antiproliferative activity, while an increase on the B-ring tends to reduce it. For example, in studies on HL60 leukemia cells, 7,3'-dimethoxyflavone (B191138) showed potent activity, highlighting the importance of the 3'-methoxy group and a higher degree of methoxylation on the A-ring for this effect. In contrast, flavones with a 6-methoxy group, such as 6-methoxyflavone (B191845), have been found to be inactive.

The position of methoxylation on the B-ring significantly influences activity. The 3'-methoxy group appears to be particularly important for antiproliferative effects. For instance, 5,3'-dimethoxyflavone (B12051831) (IC₅₀=46 μM) and 5,4'-dimethoxyflavone (B600368) (IC₅₀=36 μM) both demonstrated significant activity against HL60 cells. In the context of neuroprotection, methoxylation at the 4'-position, as seen in 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118), has been shown to be crucial for inhibiting parthanatos, a specific pathway of neuronal cell death. 3',4'-Dimethoxyflavone has also been identified as a selective inhibitor of the ArlRS two-component system in Staphylococcus aureus, which regulates virulence.

The specific isomerism of dimethoxyflavones leads to distinct biological activities, as illustrated in the table below.

| Compound | Substitution Pattern | Biological Activity | Cell Line/Target | IC₅₀/Effect | Reference(s) |

| 6,2'-Dimethoxyflavone | 6-OCH₃, 2'-OCH₃ | Data not specifically found for this isomer in comparative studies. | - | - | |

| 7,3'-Dimethoxyflavone | 7-OCH₃, 3'-OCH₃ | Potent Antiproliferative | HL60 (leukemia) | 8.0 μM | |

| 5,7-Dimethoxyflavone (B190784) | 5-OCH₃, 7-OCH₃ | Antiproliferative | HL60 (leukemia) | 31 μM | |

| 5,3'-Dimethoxyflavone | 5-OCH₃, 3'-OCH₃ | Significant Antiproliferative | HL60 (leukemia) | 46 μM | |

| 5,4'-Dimethoxyflavone | 5-OCH₃, 4'-OCH₃ | Significant Antiproliferative | HL60 (leukemia) | 36 μM | |

| 3',4'-Dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | Antiproliferative (low activity) | HL60 (leukemia) | >400 μM | |

| 3',4'-Dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | Neuroprotective | HeLa, SH-SY5Y | EC₅₀ ~9.94 μM | |

| 3',4'-Dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | ArlRS TCS Inhibition | S. aureus | Moderate Inhibitor |

Role of Hydroxylation Patterns on Bioactivity

The presence and position of hydroxyl (-OH) groups, either alone or in conjunction with methoxy groups, profoundly affect a flavonoid's biological activity. Hydroxyl groups can participate in hydrogen bonding, a key interaction for binding to enzyme active sites and receptors, and are also crucial for antioxidant activity through free radical scavenging.

Comparative studies often reveal that hydroxylated flavones are more effective than their methoxylated counterparts in certain activities, while the reverse is true for others. For antiproliferative activity in HL60 cells, the presence of 3',4'-dihydroxy or 5,4'-dihydroxy moieties was found to be critical. For instance, 5,3',4'-trihydroxyflavone (B192587) (IC₅₀=13 μM) was the most potent compound tested in one study, and methylation of the 3',4'-hydroxyl groups drastically reduced activity. This suggests that for some anticancer mechanisms, the hydrogen-donating ability of the hydroxyl groups is paramount.

However, methoxylation can improve metabolic stability by protecting the hydroxyl groups from rapid conjugation and metabolism in the body. In some cases, the metabolic O-demethylation of methoxyflavones by enzymes like cytochrome P450 (CYP) can lead to the formation of active hydroxylated metabolites. For example, human CYP1B1 and CYP2A13 can O-demethylate 3'- and 4'-methoxyflavones.

A study comparing two flavone isomers isolated from Chromolaena tacotana, 3,5,3'-trihydroxy-7,4'-dimethoxyflavone (F1) and 3,5,8-trihydroxy-7,4'-dimethoxyflavone (B1238207) (F2), found that the different positioning of the hydroxyl group on the A-ring (C-5 vs. C-8) significantly affected their anti-colon cancer potential. The F2 isomer showed higher cytotoxicity against colon cancer lines, suggesting that hydroxylation at the C-8 position in this specific scaffold is beneficial for this activity.

Influence of Substitutions on the B-Ring and Chromone (B188151) Moiety

Beyond methoxy and hydroxyl groups, other substitutions on the B-ring and the chromone (A and C rings) moiety can fine-tune the biological activity of flavones. These modifications can alter the molecule's steric properties, electronic distribution, and potential for specific interactions with biological targets.

On the B-ring, the introduction of various electron-donating or electron-withdrawing groups can modulate activity. For example, in a study aimed at developing inhibitors for the ArlRS system in S. aureus, it was found that increasing the length of the alkoxy group at the C-3 position of the flavone core (from methoxy to ethoxy or propoxy) led to increased inhibitory activity. This suggests that a larger hydrophobic group is better accommodated in the target's binding pocket. In another study on lung cancer cells, substitution at the C-4' position with different groups on 3,5-dibromo-4,6-dimethoxyflavone derivatives showed varying IC₅₀ values, indicating the sensitivity of this position to modification.

Substitutions on the A-ring are also critical. Adding substituents at the C-6 position of the 3,4'-dimethoxyflavone (B1201754) scaffold was found to increase ArlRS inhibitory activity. Conversely, replacing the benzene (B151609) part of the B-ring with a 1,3-benzodioxole (B145889) structure was detrimental to the antiproliferative activity of nobiletin (B1679382) derivatives, likely due to steric hindrance. The replacement of the C-4 carbonyl group (on the C-ring) with a thioflavone or moving to a 4-quinolone core was found to abrogate the ArlRS inhibitory activity, demonstrating the essential role of the chromone core structure.

Stereochemical and Conformational Analysis in Relation to Activity

The three-dimensional structure of a flavonoid, including its stereochemistry and preferred conformation, is a key determinant of its interaction with chiral biological targets like enzymes and receptors. The planarity of the flavonoid ring system and the rotational freedom of the B-ring are particularly important.

The C2-C3 double bond in the C-ring, combined with the C4-keto group, facilitates electron delocalization from the B-ring, which tends to favor a planar conformation of the molecule. However, substitutions, particularly at the ortho positions of the B-ring (C2' and C6'), can introduce steric hindrance that forces the B-ring to rotate out of the plane of the A and C rings. A 2'-methoxy group, as in this compound, would likely cause significant steric clash with the C-ring, leading to a non-planar conformation. This twisting of the B-ring can alter the molecule's shape and its ability to fit into a specific binding site, thereby affecting its biological activity.

Molecular docking studies have provided insights into these conformational effects. For instance, in studies of methoxyflavones as cholinesterase inhibitors, it was noted that the addition of a methoxy group at C-3 could introduce steric hindrance, altering the binding pose and reducing inhibitory activity against acetylcholinesterase (AChE). This highlights that even small changes in substitution can lead to significant conformational adjustments that impact biological function. The planarity of the flavone structure is considered essential for certain activities, and B-ring substitution patterns play a crucial role in maintaining this planarity.

Computational Chemistry Approaches in Elucidating SAR/QSAR

Computational chemistry, including molecular docking and QSAR modeling, provides powerful tools for understanding the interactions between flavonoids and their biological targets at a molecular level. These in silico methods can predict binding affinities, identify key interactions, and build models that correlate chemical structure with biological activity, thus accelerating the drug discovery process.

QSAR studies have been applied to polymethoxylated flavonoids to predict their antiproliferative activities against various human cancer cell lines. One 2D-QSAR study on the inhibition of COX-2 by PMFs highlighted the importance of the C2-C3 double bond and a methoxy group at the C-4' position for activity. Another QSAR model developed for the antifouling activity of flavones and chalcones found that the hydrogen bond acceptor ability of the molecule was the most significant descriptor.

Molecular docking simulations are widely used to visualize how flavonoids fit into the active sites of proteins. Such studies have been used to:

Support the observed O-demethylation of 3',4'-dimethoxyflavone by CYP1B1 by showing a proper orientation for the reaction to occur.

Elucidate the binding patterns of methoxyflavones against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing that the flavonoid core often positions itself at the anionic site of the enzyme through π–π interactions.

Determine possible binding mechanisms for flavone-based inhibitors of enzymes like P450 2A6.

Reveal that 5,7-dimethoxyflavone can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, suggesting a potential antiviral mechanism.

These computational approaches provide a rational basis for the observed SAR and guide the design of new derivatives.

Rational Design Principles for Enhanced this compound Derivatives

The insights gained from SAR and QSAR studies provide a set of rational design principles for creating novel derivatives of this compound with enhanced or targeted biological activities. The goal of rational design is to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Based on the available data for related methoxyflavones, several design strategies can be proposed:

Modifying B-Ring Substituents: Since the 2'-methoxy group in this compound likely induces a non-planar conformation, one strategy could be to synthesize analogues with smaller or different electronic groups at the 2'-position to explore the effect of B-ring torsion on a specific activity. As 3'- and 4'-methoxy substitutions are important for antiproliferative and neuroprotective activities, respectively, creating trimethoxyflavone derivatives based on the 6,2'-dimethoxy scaffold could yield compounds with novel or enhanced bioactivity.

Modifying A-Ring Substituents: The 6-methoxy group is often associated with low activity. Therefore, shifting this methoxy group to the C-5 or C-7 position, which are often associated with higher activity, could be a fruitful strategy. For instance, creating 5,2'-dimethoxyflavone (B191115) or 7,2'-dimethoxyflavone (B191112) could significantly alter the biological profile.

Introducing Hydroxyl Groups: Strategic placement of hydroxyl groups could introduce beneficial hydrogen-bonding interactions and antioxidant properties. Creating hydroxylated analogues, for example, 6-methoxy-2'-hydroxyflavone or 6-hydroxy-2'-methoxyflavone, could be explored based on SAR data suggesting the importance of specific hydroxyl patterns.

Alkoxy Chain Elongation: As seen with 3,4'-dimethoxyflavone derivatives, replacing a methoxy group with a longer alkoxy chain (e.g., ethoxy, propoxy) can enhance activity by increasing hydrophobic interactions with the target. This principle could be applied to the 2'-position of the 6-methoxyflavone core.

Hybrid Compound Synthesis: Incorporating other pharmacologically active moieties, such as amino acids or heterocyclic rings, onto the flavone backbone is a common strategy to create hybrid molecules with improved properties.

These principles, derived from comprehensive SAR and computational studies, provide a roadmap for the rational design and synthesis of new this compound derivatives with potentially superior therapeutic value.

Advanced Analytical Methodologies for Research Characterization and Quantification

Comprehensive Spectroscopic Characterization for Research Compound Confirmation

Spectroscopic methods are fundamental to the structural elucidation of 6,2'-Dimethoxyflavone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise chemical structure.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. For flavone (B191248) derivatives, UV-Vis spectra typically show two major absorption bands, designated as Band I and Band II. In a study, a compound with a similar flavone structure exhibited UV absorption bands in acetonitrile (B52724) at 259.8 nm and 294.8 nm. ijasrm.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a flavone derivative, recorded using a KBr pellet, showed characteristic absorption bands for the C=O group of the flavone at 1782 and 1691 cm⁻¹, -CH₃ stretching at 2916, 2943, and 2972 cm⁻¹, and C-O-C stretching of the flavone ring at 1153 and 1178 cm⁻¹. ijasrm.com A study on a 2',6'-dimethoxyflavone (B1204022) complex also noted a broad and intense infrared absorption between 3400-1900 cm⁻¹, which is characteristic of strong hydrogen-bonded complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. In ¹H-NMR spectra of flavone derivatives, the protons of the methoxy (B1213986) groups typically appear as sharp singlet signals. ijasrm.com For instance, in a related flavone, the two methoxy groups appeared as singlets at δ 2.36 and 2.40 ppm. ijasrm.com Aromatic protons resonate in the downfield region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. In one analysis, a flavone derivative showed a molecular ion peak at m/z = 269.5 [M+H]⁺. ijasrm.com High-resolution mass spectrometry (HRMS) offers even greater accuracy in determining the molecular formula. ctu.edu.vn

| Technique | Observed Data (for related flavone derivatives) | Reference |

|---|---|---|

| UV-Vis (in Acetonitrile) | λmax: 259.8 nm and 294.8 nm | ijasrm.com |

| IR (KBr, cm⁻¹) | 1782, 1691 (C=O); 2916, 2943, 2972 (-CH₃); 1153, 1178 (C-O-C) | ijasrm.com |

| ¹H-NMR (DMSO, ppm) | δ 2.36, 2.40 (s, 6H, 2xCH₃) | ijasrm.com |

| Mass Spectrometry (MS) | m/z = 269.5 [M+H]⁺ | ijasrm.com |

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of flavonoids. nih.gov A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile and water, sometimes with the addition of an acid like formic acid to improve peak shape. chromatographyonline.comacs.org Detection is commonly performed using a UV detector. chromatographyonline.com The purity of synthesized flavone derivatives has been successfully determined by HPLC, with one study reporting a purity of 99.83%. ijasrm.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. unime.it While less common for flavonoids due to their relatively low volatility, derivatization can be employed to make them amenable to GC analysis. unime.it

| Technique | Typical Conditions | Application | Reference |

|---|---|---|---|

| HPLC | Reversed-phase C18 column; Acetonitrile/Water mobile phase; UV detection | Purity assessment, Quantification | ijasrm.comnih.govchromatographyonline.com |

| GC-MS | Derivatization may be required | Separation and identification of volatile derivatives | unime.it |

Crystallographic Analysis of this compound and its Research Complexes

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. Studies on flavonoid crystals have revealed important structural details. researchgate.net For example, in a study of a related dimethoxyflavone, the molecule was found to be non-planar, with a significant dihedral angle between the phenyl ring and the fused ring system. researchgate.net Crystal structure determination of a complex between 2',6'-dimethoxyflavone and formic acid has been reported, showing that the two molecules are linked by strong hydrogen bonds. nih.gov Another study involving a complex of 2',6-dimethoxyflavone with perchloric acid revealed the inclusion of a water molecule that participates in hydrogen bonding. researchgate.net

Bioanalytical Techniques for In Vitro and Non-Human In Vivo Studies

Bioanalytical methods are employed to measure the concentration of this compound and its metabolites in biological samples from in vitro and non-human in vivo studies. These techniques are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique widely used in bioanalysis. bibliotekanauki.plnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the accurate quantification of compounds in complex biological matrices like plasma, urine, and tissue homogenates. bibliotekanauki.plnih.gov For instance, LC-MS/MS has been used to screen for phenolic compounds, including flavonoids, in various plant extracts and biological samples. bibliotekanauki.plnih.gov

In non-human in vivo studies, after administration of a compound, bioanalytical methods are used to track its levels and the appearance of its metabolites over time. For example, in a study with a nifedipine (B1678770) analog, radioligand binding assays were used to measure the reduction of binding in various tissues after in vivo administration. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. Density Functional Theory (DFT) is a widely used method to study the electronic structure of flavonoids. nih.gov These calculations can determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and kinetic stability. physchemres.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. physchemres.orgresearchgate.net

For flavonoids, the distribution of HOMO and LUMO densities is typically across the delocalized π-system of the chromone (B188151) ring and the attached phenyl ring. acs.org In many flavonoids, the HOMO density is concentrated on the A and C rings, while the LUMO is more localized on the B and C rings. acs.org This separation facilitates intramolecular charge transfer (ICT), a process that is key to their optical properties and antioxidant activity.

Table 1: Representative Quantum Chemical Parameters Calculated for Flavonoids using DFT Note: This table presents typical parameters and value ranges for flavonoids as specific data for 6,2'-dimethoxyflavone is not available. The exact values depend on the specific compound and the level of theory used.

| Parameter | Description | Typical Significance for Flavonoids |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Lower energy suggests a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability. A smaller gap often implies higher reactivity. physchemres.org |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions with polar biological targets. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Helps identify electrophilic and nucleophilic sites within the molecule, crucial for predicting reaction mechanisms. researchgate.net |

Molecular Docking and Molecular Dynamics Simulations to Predict Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the molecular basis of a ligand's activity. ekb.eg The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity, often expressed as a binding energy (kcal/mol). ekb.egbiointerfaceresearch.com

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot of the interaction, MD simulations can assess the stability of the predicted binding pose, revealing how the ligand and protein adapt to each other and the role of solvent molecules. nih.gov

For flavonoids, docking studies have been extensively used to explore their interactions with a wide range of protein targets, including enzymes like cyclooxygenases (COX), lipoxygenases (LOX), xanthine (B1682287) oxidase, and protein kinases, as well as receptors and transport proteins. nih.govekb.eg Key interactions typically involve:

Hydrogen bonds: Formed between the flavonoid's oxygen atoms (from methoxy (B1213986), carbonyl, or hydroxyl groups) and polar amino acid residues in the protein's active site.

Hydrophobic interactions: Involving the aromatic rings of the flavonoid and nonpolar residues of the protein.

π-π stacking: Occurring between the flavonoid's aromatic rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Although specific molecular docking studies focusing solely on this compound are sparse, research on analogous compounds provides a clear picture of its potential interactions. For example, docking of various dimethoxyflavones into the active sites of enzymes involved in neurodegenerative diseases or cancer has helped to identify key binding residues and rationalize their inhibitory activity. biointerfaceresearch.com

Table 2: Example of Molecular Docking Results for Flavonoids with a Protein Target This table is a generalized representation based on typical findings for flavonoid docking and does not represent specific results for this compound.

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Flavonoid Analog | Example: RmlA (from P. aeruginosa) | -8.1 to -9.6 | ASP110, GLU161, TYR145 | Hydrogen Bonds, Hydrophobic Interactions |

| Flavonoid Analog | Example: Dopamine D4 Receptor (6IQL) | -8.3 | SER91 | Hydrogen Bond |

Prediction of Pharmacological Properties and Metabolic Pathways (pre-clinical focus)

Computational models are increasingly used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. ugm.ac.id These in silico predictions help to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, saving time and resources. semanticscholar.org

Various software tools and web servers (e.g., SwissADME, pKCSM, PASS Online) are available to predict these properties based on a molecule's structure. ugm.ac.idnih.govmdpi.com Predictions are often based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's physicochemical properties with its biological fate. semanticscholar.org

Key predicted properties include:

Lipinski's Rule of Five: A set of criteria (molecular weight ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to evaluate a compound's "drug-likeness" and potential for good oral bioavailability. mdpi.com

Gastrointestinal (GI) Absorption and Caco-2 Permeability: Predicts how well a compound will be absorbed from the gut into the bloodstream. ugm.ac.id

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts interactions with major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is crucial for anticipating drug-drug interactions. ugm.ac.id

Metabolic Pathways: Computational tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. nsf.govnih.gov For flavonoids, common metabolic reactions include O-demethylation, hydroxylation, and conjugation (glucuronidation, sulfation). nih.gov

Toxicity Prediction: Models can estimate potential risks such as mutagenicity (Ames test), hepatotoxicity, or cardiotoxicity. ugm.ac.id

For this compound, we can anticipate that its two methoxy groups will be primary sites for metabolism via O-demethylation, converting them into hydroxyl groups. The resulting hydroxyflavones can then undergo further phase II conjugation reactions.

Table 3: Representative Predicted Pharmacokinetic and Drug-Likeness Properties for a Flavonoid This table shows a typical output from ADMET prediction tools and is illustrative for a compound like this compound.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | ~282.28 g/mol | Complies with Lipinski's rule (<500) |

| logP (Octanol/Water Partition Coeff.) | ~3.0 - 3.5 | Indicates good lipophilicity for membrane permeability |

| H-Bond Donors | 0 | Complies with Lipinski's rule (≤5) |

| H-Bond Acceptors | 4 (2x methoxy-O, 1x ether-O, 1x carbonyl-O) | Complies with Lipinski's rule (≤10) |

| GI Absorption | High | Likely to be well-absorbed orally |

| CYP2C9 Inhibitor | Probable | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Probable | Potential for drug-drug interactions |

| Predicted Metabolism | O-demethylation at C2' and C6 positions | Primary metabolic transformation |

Chelation and Complex Formation Studies with Biological Relevancy

Flavonoids possess structural motifs that enable them to chelate metal ions. rsc.org The most common chelation sites involve the carbonyl group at C4 in combination with either a hydroxyl group at C3 or C5. sysrevpharm.org The presence of ortho-hydroxyl groups on the B-ring also provides a potent binding site. For this compound, the primary potential chelation site would involve the 4-carbonyl oxygen and the oxygen of the heterocyclic ring (O1). However, compared to flavonoids with free hydroxyl groups (like quercetin (B1663063) or luteolin), its chelating ability is expected to be significantly weaker. Demethylation in vivo to the corresponding hydroxylated metabolites would dramatically increase its metal-chelating capacity.